molecular formula C14H21ClN2O B1521519 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride CAS No. 1214125-86-6

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride

Cat. No.: B1521519
CAS No.: 1214125-86-6
M. Wt: 268.78 g/mol
InChI Key: XUQGQITVYSWEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a phenylethanone core substituted with an amino group and a 4-methylpiperidinyl moiety, making it structurally unique and potentially bioactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride typically involves the following steps:

  • Formation of the Phenylethanone Core: : The initial step involves the preparation of the phenylethanone core. This can be achieved through Friedel-Crafts acylation of benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Amino Group: : The next step is the introduction of the amino group. This can be done by reacting the phenylethanone intermediate with ammonia or an amine under suitable conditions, often involving a reducing agent like sodium borohydride.

  • Attachment of the 4-Methylpiperidinyl Moiety: : The final step involves the attachment of the 4-methylpiperidinyl group. This can be achieved through nucleophilic substitution reactions where the amino group reacts with 4-methylpiperidine under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanone core, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenylethanol derivatives.

    Substitution: Various substituted phenylethanone derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one
  • 2-Amino-1-(4-ethylpiperidin-1-yl)-2-phenylethan-1-one
  • 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylpropan-1-one

Uniqueness

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the 4-methylpiperidinyl group, in particular, influences its interaction with biological targets, potentially enhancing its efficacy and selectivity.

Properties

IUPAC Name

2-amino-1-(4-methylpiperidin-1-yl)-2-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-11-7-9-16(10-8-11)14(17)13(15)12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQGQITVYSWEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.